1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
Introduction and Background to Fluorinated 1,2-Dihydropyridines
Historical Development of Dihydropyridine Chemistry
The chemistry of dihydropyridines traces its origins to the late 19th century with the pioneering work of Arthur Rudolf Hantzsch, who developed the multicomponent Hantzsch pyridine synthesis in 1881. This reaction enabled the construction of 1,4-dihydropyridine scaffolds through the condensation of aldehydes, β-keto esters, and ammonia. Early applications focused on synthetic intermediates, but the discovery of calcium channel-blocking properties in the 1960s revolutionized their therapeutic relevance. Nifedipine, synthesized by Bayer in 1966, emerged as the first dihydropyridine calcium channel blocker (CCB), demonstrating potent vasodilatory effects in angina and hypertension. Subsequent generations of dihydropyridines, such as amlodipine (third generation) and lercanidipine (fourth generation), were optimized for prolonged half-lives and reduced adverse effects. These advancements underscored the structural plasticity of the dihydropyridine core in drug design.
Classification and Significance of 1,2-Dihydropyridine Derivatives
1,2-Dihydropyridines are classified based on substitution patterns at the N1, C3, and C4 positions, which dictate their pharmacological profiles. The compound under study, 1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, belongs to a subclass featuring:
- N1-Benzyl Substitution : Enhances membrane permeability via lipophilic interactions.
- C3-Carboxamide Group : Modulates hydrogen bonding with biological targets.
- Fluorinated Aromatic Rings : Improves metabolic stability and target selectivity.
Dihydropyridines are best known as L-type calcium channel blockers, but recent studies suggest activity at T-type channels and non-cardiovascular targets, including kinases and ionotropic receptors. Their significance extends beyond hypertension to neurodegenerative and oncological research.
Table 1: Structural Evolution of Dihydropyridine Derivatives
Importance of Fluorinated Substituents in Medicinal Chemistry
Fluorine incorporation is a cornerstone of modern drug design due to its unique physicochemical properties:
- Electronegativity : Fluorine’s high electronegativity (3.98) strengthens dipole interactions with target proteins.
- Lipophilicity : Trifluoromethyl (-CF₃) groups enhance membrane permeability, as seen in the 4-(trifluoromethyl)phenyl moiety of the subject compound.
- Metabolic Stability : Fluorine resists oxidative degradation, prolonging plasma half-life.
In this compound, the 3-fluorophenyl and 4-trifluoromethylphenyl groups likely optimize binding to hydrophobic pockets in calcium channels while minimizing off-target interactions.
Research Objectives for Studying Fluorinated Dihydropyridine-3-Carboxamides
Current research on this compound focuses on:
- Structure-Activity Relationships (SAR) : Correlating fluorine positioning with calcium channel subtype selectivity (e.g., Cav1.2 vs. Cav1.3).
- Pharmacokinetic Optimization : Leveraging fluorination to improve oral bioavailability and blood-brain barrier penetration.
- Therapeutic Expansion : Evaluating efficacy in non-cardiovascular indications, such as neuropathic pain or cancer, via transcriptomic profiling.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-4-1-3-13(11-15)12-26-10-2-5-17(19(26)28)18(27)25-16-8-6-14(7-9-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIDXJUTBRVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorinated phenyl groups: This step often involves the use of Suzuki–Miyaura coupling reactions, where boronic acid derivatives of the fluorinated phenyl groups are coupled with the dihydropyridine core in the presence of a palladium catalyst.
Final modifications: The carboxamide group is introduced through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorinated phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling reactions: The compound can undergo further functionalization through cross-coupling reactions, such as Suzuki–Miyaura or Heck reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Pharmaceuticals: The compound’s fluorinated groups can enhance its metabolic stability and bioavailability, making it a potential candidate for drug development.
Materials science: The unique electronic properties of the fluorinated phenyl groups can be exploited in the design of advanced materials, such as organic semiconductors and liquid crystals.
Biological research: The compound can be used as a probe to study the effects of fluorination on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
1,2-Dihydropyridine vs. 1,4-Dihydropyridine Derivatives
- Target Compound : The 1,2-dihydropyridine core allows conjugation across the amide bridge, promoting planarity (as seen in analogues like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which has a dihedral angle of 8.38° between aromatic rings) .
- 1,4-Dihydropyridines (e.g., AZ257, AZ331): These derivatives (e.g., 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) exhibit thioether and furyl substitutions, increasing steric bulk and altering electron distribution.
Fused-Ring Analogues
Substituent Effects on the Carboxamide Group
Role of Fluorine and Trifluoromethyl Groups
- Target Compound : The 3-fluorobenzyl and 4-(trifluoromethyl)phenyl groups synergize to enhance lipid solubility and resistance to oxidative metabolism. Similar strategies are seen in DM-28 (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(1-(4-(trifluoromethyl)phenyl)ethyl)-1H-pyrrole-3-carboxamide), where trifluoromethyl optimizes target affinity .
- Furo[2,3-b]pyridine Derivatives: The 2,2,2-trifluoroethylamino group in 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide highlights the preference for trifluoromethyl in modulating electronic effects without excessive steric bulk .
Key Research Findings
- Planarity and Conjugation : The near-planar conformation of the target compound’s aromatic rings (analogous to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) suggests extended π-conjugation, critical for interactions with flat binding pockets in enzymes or receptors .
- Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated metabolism, a feature shared with EP 4 374 877 A2 and DM-28 .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in (e.g., condensation of chloronicotinic acid derivatives with substituted anilines) .
Biological Activity
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article reviews its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.35 g/mol. The structure features a dihydropyridine core substituted with fluorinated phenyl groups, which enhance its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, particularly those involved in cell signaling pathways related to growth and survival. This includes modulation of the ABL1 kinase, which plays a critical role in cytoskeletal dynamics and cell motility .
- Antioxidant Activity : It has demonstrated antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals and modulating oxidative stress pathways .
- Regulation of Cell Adhesion and Migration : The compound influences cell adhesion and migration through phosphorylation of key proteins involved in these processes, which could have implications for cancer metastasis .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis induced by oxidative stress .
- Antimicrobial Properties : The compound has also exhibited antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent .
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant decrease in viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent anticancer activity .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound showed improvement in cognitive functions and reduced neuronal loss, suggesting its potential for treating conditions like Alzheimer's disease .
- Antimicrobial Efficacy : A clinical study assessed the compound's efficacy against Staphylococcus aureus infections, reporting a marked reduction in bacterial load when administered alongside standard antibiotic therapy .
Q & A
Basic: What synthetic routes are optimal for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with condensation of substituted benzylamines and aldehydes to form Schiff base intermediates, followed by cyclization with ethyl acetoacetate under basic conditions. Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Yield optimization : Continuous flow reactors and high-throughput screening improve scalability .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and dihydropyridine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks; SHELX software (e.g., SHELXL) refines crystallographic data .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Advanced: How can computational methods predict biological activity and target interactions?
- Molecular Docking : Tools like AutoDock Vina simulate binding to putative targets (e.g., kinases, GPCRs) using the compound’s 3D structure .
- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes under physiological conditions .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl group) with bioactivity trends .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .
- Dose-response curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates .
- Off-target screening : Use proteome-wide affinity chromatography to identify nonspecific binding .
Basic: What in vitro assays are recommended for initial mechanistic studies?
- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) .
- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines .
Advanced: How do structural modifications (e.g., trifluoromethyl vs. sulfonamide) impact pharmacological profiles?
- Electron-withdrawing groups : The trifluoromethyl group enhances metabolic stability and membrane permeability compared to sulfonamides .
- SAR studies : Replace the 3-fluorophenylmethyl group with chlorophenyl or methoxy variants to assess activity shifts .
- Bioisosteres : Substitute the carboxamide with sulfonamide to modulate target selectivity .
Advanced: What strategies address low yield during scale-up synthesis?
- Continuous flow reactors : Improve heat/mass transfer and reduce side products .
- Catalyst recycling : Immobilized catalysts (e.g., Pd/C) enhance cost-efficiency .
- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy optimizes reaction endpoints .
Basic: How is the compound’s stability assessed under physiological conditions?
- Forced degradation : Expose to acidic/basic/oxidative conditions and analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determines thermal stability .
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) .
Advanced: What preclinical models are suitable for evaluating efficacy and toxicity?
- In vivo pharmacokinetics : Rodent studies to measure bioavailability, half-life, and organ distribution .
- Genotoxicity : Ames test for mutagenicity .
- Cardiovascular safety : hERG channel inhibition assays .
Advanced: How to interpret crystallographic data using SHELX software?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
